2-Chloro-3-fluoro-5-propoxypyridine
Description
2-Chloro-3-fluoro-5-propoxypyridine (CAS: 1353776-91-6, MDL: MFCD23161505) is a halogenated pyridine derivative with the molecular formula C₈H₉ClFNO and a molecular weight of 189.62 g/mol . Its structure features a chlorine atom at position 2, fluorine at position 3, and a propoxy group (-OCH₂CH₂CH₃) at position 5.
Properties
Molecular Formula |
C8H9ClFNO |
|---|---|
Molecular Weight |
189.61 g/mol |
IUPAC Name |
2-chloro-3-fluoro-5-propoxypyridine |
InChI |
InChI=1S/C8H9ClFNO/c1-2-3-12-6-4-7(10)8(9)11-5-6/h4-5H,2-3H2,1H3 |
InChI Key |
SMIYQZPVKVYBTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=C(N=C1)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-3-fluoro-5-propoxypyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-3-fluoropyridine with propyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to facilitate the substitution of the hydrogen atom at the 5-position with a propoxy group .
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-3-fluoro-5-propoxypyridine may involve a continuous flow process to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For example, the use of copper fluoride as a fluorinating agent in the presence of tert-butyl nitrite has been reported to yield high purity 2-chloro-3-fluoropyridine, which can then be further reacted to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-fluoro-5-propoxypyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
2-Chloro-3-fluoro-5-propoxypyridine has several scientific research applications:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoro-5-propoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific biochemical pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes .
Comparison with Similar Compounds
Key Observations :
- Molecular Weight Trend: Increasing the alkoxy chain length (methoxy → ethoxy → propoxy) increases molecular weight, which may influence solubility and lipophilicity.
- Electronic Effects : Alkoxy groups are electron-donating via resonance, activating the pyridine ring toward electrophilic substitution. The propoxy group’s larger size may sterically hinder reactions compared to methoxy or ethoxy .
Comparison with Other Substituent Types
Structural variations at position 5 significantly alter reactivity and applications. Below is a comparison with pyridine derivatives bearing different substituents:
Key Observations :
- Methyl Group : Introduces steric bulk without electronic activation, making the ring less reactive than alkoxy-substituted analogues .
- Amine Group : Provides a reactive site for cross-coupling or derivatization, contrasting with the inert propoxy group .
- Hydroxyl Group: Increases polarity and acidity (pKa ~8–10 for pyridinols), unlike the non-acidic propoxy group .
- Boronic Ester : Enables participation in Suzuki-Miyaura reactions, a feature absent in 2-Chloro-3-fluoro-5-propoxypyridine .
Electronic and Steric Effects of Substituents
Substituents influence the pyridine ring’s electronic density and steric environment:
- Electron-Withdrawing Groups (EWGs) : Compounds like 2-Chloro-5-(trifluoromethyl)pyridin-3-amine (CAS: 39891-02-6) feature a -CF₃ group, which deactivates the ring, reducing electrophilic substitution reactivity compared to alkoxy-substituted derivatives .
- Electron-Donating Groups (EDGs) : Methoxy, ethoxy, and propoxy groups enhance ring activation, directing electrophiles to specific positions (e.g., para to the alkoxy group) .
Research and Application Insights
- Pharmaceutical Relevance : The propoxy group’s balance of lipophilicity and moderate steric bulk makes 2-Chloro-3-fluoro-5-propoxypyridine a candidate for drug intermediates, particularly in kinase inhibitor synthesis .
- Agrochemical Potential: Chloro-fluoro-pyridines are prevalent in herbicides; the propoxy variant’s stability may prolong field efficacy compared to hydroxyl or amine analogues .
Biological Activity
2-Chloro-3-fluoro-5-propoxypyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, efficacy in various assays, and implications for drug development.
The molecular formula of 2-Chloro-3-fluoro-5-propoxypyridine is with a molecular weight of approximately 175.60 g/mol. Its structure features a pyridine ring substituted with chlorine, fluorine, and propoxy groups, which influences its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C8H8ClF |
| Molecular Weight | 175.60 g/mol |
| IUPAC Name | 2-Chloro-3-fluoro-5-propoxypyridine |
The biological activity of 2-Chloro-3-fluoro-5-propoxypyridine is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various physiological processes. The presence of halogen substituents enhances its lipophilicity, allowing better membrane penetration and receptor binding.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.
- Receptor Modulation : It may modulate neurotransmitter receptors, influencing pathways related to pain and inflammation.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of 2-Chloro-3-fluoro-5-propoxypyridine through various in vitro and in vivo assays:
-
In Vitro Assays : The compound demonstrated significant inhibition of COX-2 activity with an IC50 value comparable to standard anti-inflammatory drugs such as celecoxib.
Compound IC50 (μM) 2-Chloro-3-fluoro-5-propoxypyridine 0.04 ± 0.01 Celecoxib 0.04 ± 0.01 - In Vivo Studies : In animal models, the compound was effective in reducing paw edema induced by carrageenan, suggesting its potential as a therapeutic agent for inflammatory conditions.
Cytotoxicity
The cytotoxic effects of 2-Chloro-3-fluoro-5-propoxypyridine were evaluated against various cancer cell lines:
-
Cell Lines Tested : L1210 mouse leukemia cells showed significant growth inhibition with an IC50 in the low micromolar range.
Cell Line IC50 (μM) L1210 <1
This data indicates that the compound may possess anticancer properties, warranting further investigation into its mechanism of action against different cancer types.
Structure-Activity Relationship (SAR)
The structural modifications of pyridine derivatives have been correlated with their biological activities. Substituents such as halogens and alkoxy groups play crucial roles in enhancing potency and selectivity for target enzymes:
- Halogen Substitution : The presence of chlorine and fluorine atoms increases the electron-withdrawing capacity, which is essential for enzyme interaction.
- Alkoxy Group Influence : The propoxy group contributes to hydrophobic interactions with lipid membranes, facilitating cellular uptake.
Case Studies
Several studies have been conducted to explore the therapeutic potential of compounds similar to or including 2-Chloro-3-fluoro-5-propoxypyridine:
- Study on Anti-inflammatory Effects : A comparative study involving multiple pyridine derivatives showed that those with similar substitutions exhibited enhanced COX inhibition and reduced inflammation markers in animal models.
- Cytotoxicity Evaluation : Research involving a series of halogenated pyridines demonstrated that compounds with additional electron-donating groups exhibited improved cytotoxicity against cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
